molecular formula C12H14O4 B1380924 3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid CAS No. 882500-52-9

3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid

Cat. No.: B1380924
CAS No.: 882500-52-9
M. Wt: 222.24 g/mol
InChI Key: RCYOYAJXIRTEDK-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid is an organic compound characterized by the presence of a tert-butyl group, a formyl group, and a hydroxybenzoic acid moiety

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid may also interact with various cellular targets.

Mode of Action

It’s known that the tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . This suggests that the compound might interact with its targets in a way that influences their conformation and function.

Biochemical Pathways

Similar compounds such as butylated hydroxyanisole (bha) have been found to have antioxidant properties , suggesting that this compound might also influence oxidative stress pathways.

Pharmacokinetics

A study on a similar compound showed that the major oxidative pathway was due to the oxidation of the tert-butyl side chain . This suggests that this compound might also undergo similar metabolic transformations, which could impact its bioavailability.

Result of Action

Similar compounds such as tert-butylhydroquinone (tbhq) have been found to have neuroprotective effects , suggesting that this compound might also have beneficial effects at the cellular level.

Action Environment

A study on a similar compound showed that the disinfectant dosage and ph value of the reaction system potentially influence chlorination kinetics . This suggests that the action of this compound might also be influenced by environmental factors such as pH and the presence of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 4-hydroxybenzoic acid.

    Introduction of tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl chloride in the presence of a base like potassium carbonate.

    Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 3-(tert-Butyl)-5-carboxy-4-hydroxybenzoic Acid.

    Reduction: 3-(tert-Butyl)-5-hydroxymethyl-4-hydroxybenzoic Acid.

    Substitution: Various esters or ethers depending on the substituent introduced.

Scientific Research Applications

3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzoic Acid: Lacks the formyl and hydroxy groups, making it less reactive in certain chemical reactions.

    3,5-Di-tert-butyl-4-hydroxybenzoic Acid: Contains an additional tert-butyl group, which may influence its steric and electronic properties.

    4-Hydroxybenzoic Acid: Lacks the tert-butyl and formyl groups, resulting in different reactivity and applications.

Uniqueness

3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the tert-butyl group provides steric hindrance, while the formyl and hydroxy groups offer sites for further chemical modifications.

Properties

IUPAC Name

3-tert-butyl-5-formyl-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-12(2,3)9-5-7(11(15)16)4-8(6-13)10(9)14/h4-6,14H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYOYAJXIRTEDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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